

Application Notes and Protocols for NS-11021 in Electrophysiology

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Compound of Interest

Compound Name: NS-102

Cat. No.: B172688

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These application notes provide a comprehensive guide for utilizing NS-11021, a potent and specific activator of the large-conductance Ca^{2+} -activated potassium (BK) channels, in electrophysiological studies. The detailed protocols and data provided will enable researchers to effectively investigate the role of BK channels in various physiological and pathophysiological contexts.

Introduction to NS-11021

NS-11021 is a small molecule activator of BK (KCa1.1) channels.^[1] It enhances channel activity by shifting the voltage-dependence of activation to more negative potentials, thereby increasing the open probability of the channel.^[1] This effect is observed even in the nominal absence of intracellular calcium, indicating a direct interaction with the channel.^{[2][3]} The primary mechanism of action of NS-11021 involves shifting the pore-gate equilibrium towards the open state.^{[2][3]} Its specificity for BK channels over other ion channels like Kv, Na^+ , and Ca^{2+} channels makes it a valuable tool for elucidating the specific functions of BK channels.^[1]

Quantitative Data on NS-11021 Effects

The following tables summarize the quantitative effects of NS-11021 on BK channel activity as determined by electrophysiological experiments.

Table 1: EC50 and K D Values for NS-11021

Parameter	Value	Experimental Conditions	Reference
EC50	2.1 μ M	Estimated from V 1/2 data in 0 mM Ca ²⁺	[4]
K D	0.3 - 3.1 μ M	Calculated from binding free energy	[4][5][6]

Table 2: Effect of NS-11021 on BK Channel G-V Relationship and Kinetics (in the nominal absence of Ca²⁺)

NS-11021 Conc.	Δ V 1/2 (mV)	Fold Increase in P _o	Deactivation τ at -200 mV (ms)	Reference
30 μ M	Not specified	62-fold	~10-fold increase (from 0.15 ms to ~1.41 ms)	[2][3]

Table 3: Concentration-Dependent Effect of NS-11021 on BK Channel Deactivation Time Constant (τ) at -200 mV (in the nominal absence of Ca²⁺)

NS-11021 Conc. (μ M)	Deactivation τ (ms)
0	0.15 \pm 0.01
0.1	0.16 \pm 0.02
1	0.36 \pm 0.05
10	0.65 \pm 0.08
30	0.79 \pm 0.12
Data adapted from Rockman et al., 2020.[2][3]	

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing NS-11021 Effects on BK Channels

This protocol is designed for recording BK channel currents from cultured cells (e.g., HEK293 cells stably expressing BK channels) using the whole-cell patch-clamp technique.

1. Materials and Solutions

- Cell Culture: HEK293 cells stably expressing the desired BK channel subunits.
- External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose. For experiments investigating Ca²⁺ dependence, varying concentrations of CaCl₂ can be added to achieve the desired free Ca²⁺ concentration (calculated using software like MaxChelator).
- NS-11021 Stock Solution: Prepare a 10 mM stock solution of NS-11021 in DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

2. Equipment

- Inverted microscope with DIC optics
- Patch-clamp amplifier and digitizer
- Micromanipulator
- Perfusion system
- Faraday cage
- Borosilicate glass capillaries for patch pipettes
- Pipette puller and microforge

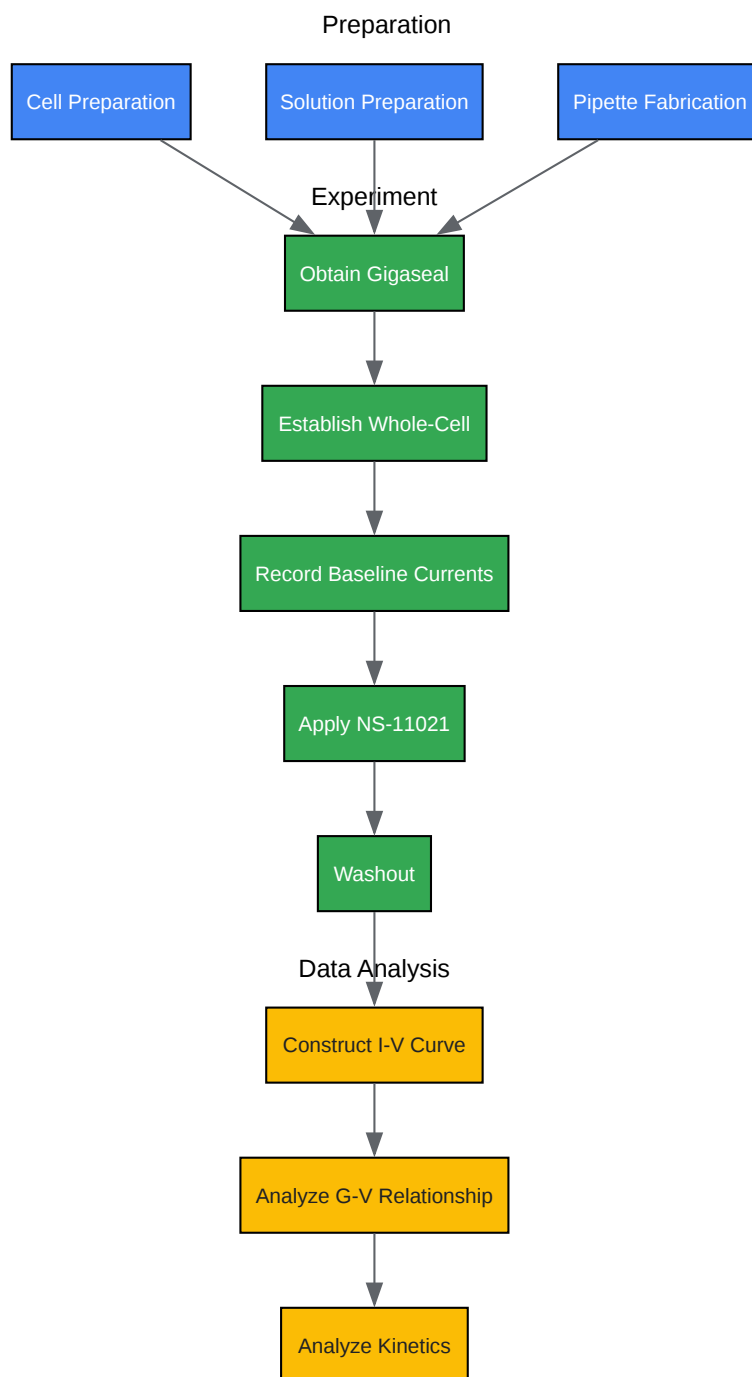
3. Experimental Procedure

- **Cell Preparation:** Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
- **Pipette Fabrication:** Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
- **Recording Setup:** Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.
- **Obtaining a Gigaseal:** Under visual control, approach a single, healthy-looking cell with the patch pipette. Apply gentle positive pressure to the pipette. Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (G Ω seal).
- **Whole-Cell Configuration:** After establishing a stable gigaseal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- **Data Acquisition:**
 - Switch the amplifier to voltage-clamp mode.
 - Hold the cell at a holding potential of -80 mV.
 - Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments for 200 ms) to elicit BK currents.
 - Record baseline currents in the external solution.
 - Perfuse the cell with the external solution containing the desired concentration of NS-11021 and repeat the voltage-step protocol.
 - Perform a washout by perfusing with the control external solution to check for reversibility of the drug effect.
- **Data Analysis:**

- Measure the peak outward current at each voltage step.
- Construct current-voltage (I-V) relationships.
- To determine the voltage-dependence of activation, convert the peak currents to conductance (G) using the formula $G = I / (V - E_{rev})$, where E_{rev} is the reversal potential for K^+ .
- Plot the normalized conductance (G/G_{max}) as a function of the test potential and fit the data with a Boltzmann function to determine the half-activation voltage ($V_{1/2}$).
- Analyze the activation and deactivation kinetics by fitting the current traces with exponential functions.

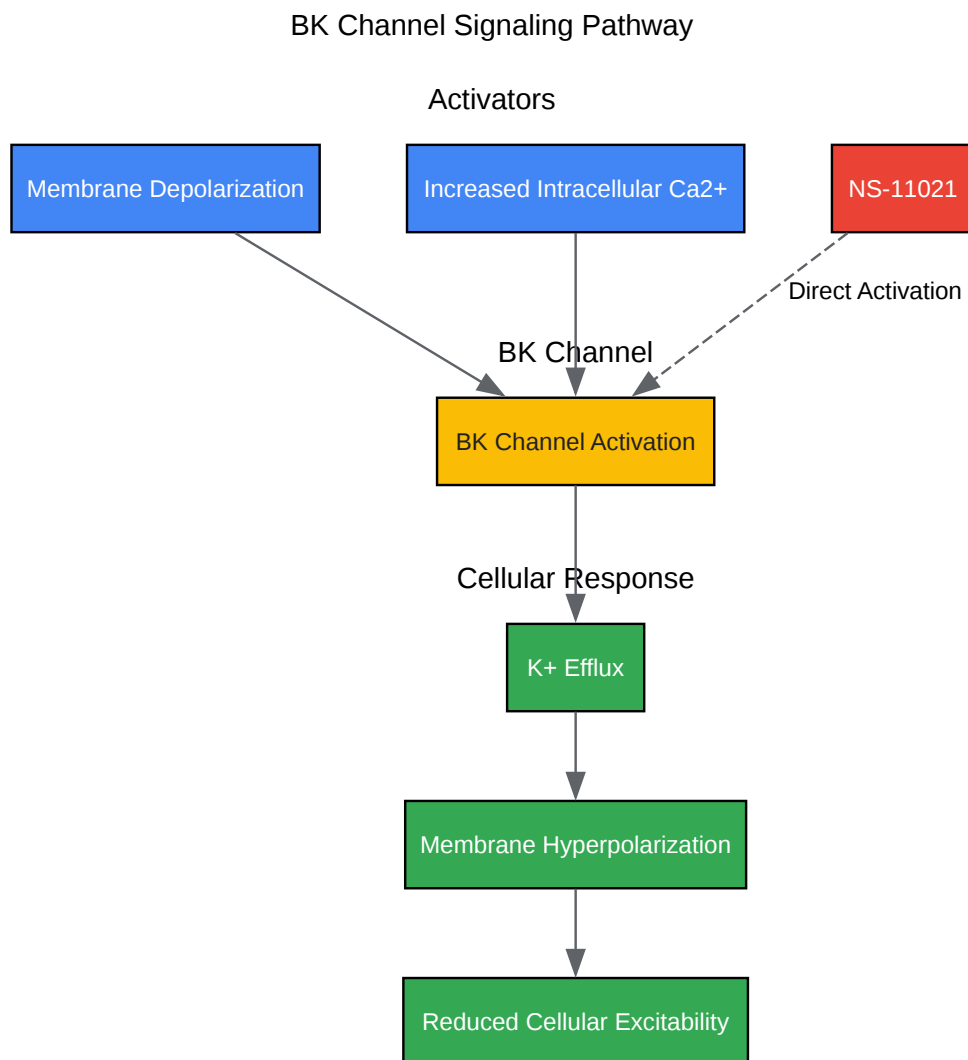
Visualizations

Experimental Workflow for NS-11021 Electrophysiology



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Caption: A flowchart of the whole-cell patch-clamp experiment to study NS-11021.



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Caption: A simplified diagram of the BK channel activation pathway.

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